

# Application Notes and Protocols for Cefpiramide (sodium) in Parenteral Research

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## Compound of Interest

Compound Name: Cefpiramide (sodium)

Cat. No.: B11934449

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These application notes provide a comprehensive guide to the formulation of **Cefpiramide (sodium)** for parenteral administration in a research setting. This document includes key physicochemical properties, detailed protocols for solution preparation and stability assessment, and guidelines for ensuring the integrity of experimental results.

## Physicochemical Properties of Cefpiramide (sodium)

Cefpiramide is a third-generation cephalosporin antibiotic.<sup>[1]</sup> For parenteral administration, the sodium salt is utilized due to its enhanced aqueous solubility compared to the free acid form.<sup>[2]</sup><sup>[3]</sup>

Property	Value	Reference
Chemical Formula	C <sub>25</sub> H <sub>23</sub> N <sub>8</sub> NaO <sub>7</sub> S <sub>2</sub>	<sup>[4]</sup>
Molecular Weight	634.62 g/mol	<sup>[5]</sup>
Appearance	White to yellowish-white powder	<sup>[3]</sup>
Melting Point	213 to 215 °C (decomposes)	<sup>[6]</sup>

## Solubility Data

The solubility of Cefpiramide is a critical factor in the preparation of parenteral formulations. Cefpiramide sodium is freely soluble in water.[\[3\]](#)

Solvent	Maximum Concentration	Notes
Water	Freely soluble	The sodium salt is significantly more soluble than the free acid (0.067 mg/mL). <a href="#">[2]</a> <a href="#">[3]</a>
Dimethyl Sulfoxide (DMSO)	≥ 58.33 mg/mL	Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. <a href="#">[5]</a>
0.9% Sodium Chloride (Saline)	≥ 2.08 mg/mL	In a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. <a href="#">[5]</a>
Ethanol	Insoluble	<a href="#">[2]</a>

## Stability of Cefpiramide (sodium) Solutions

Cefpiramide in aqueous solution is susceptible to degradation through hydrolysis and photodegradation.[\[2\]](#) The stability is significantly influenced by pH, temperature, and light exposure. For optimal stability, it is recommended to use freshly prepared solutions.[\[5\]](#)[\[7\]](#)

Condition	Observation	Recommendation
pH	Most stable in the pH range of 4-7.	Maintain the pH of the formulation within this range.
Temperature	Degradation accelerates at elevated temperatures.	Store stock solutions and formulations at controlled room temperature or under refrigeration.
Light Exposure	Susceptible to photodegradation.	Protect solutions from light by using amber vials or by covering containers.[7]
Storage of Stock Solutions (in DMSO)	Up to 1 month at -20°C. Up to 6 months at -80°C.	Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]

## Parenteral Formulation Protocols

The following protocols are intended for research purposes only and should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

### Reconstitution of Cefpiramide (sodium) Powder

Materials:

- **Cefpiramide (sodium)** sterile powder
- Sterile Water for Injection (SWFI), 0.9% Sodium Chloride, or 5% Dextrose in Water
- Sterile syringes and needles
- Vortex mixer

Protocol:

- Calculate the required amount of **Cefpiramide (sodium)** and sterile diluent to achieve the desired final concentration.

- Aseptically add the calculated volume of the diluent to the vial containing the **Cefpiramide (sodium)** powder.
- Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
- Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

## Protocol for Solubility Assessment

Objective: To determine the solubility of **Cefpiramide (sodium)** in a specific aqueous vehicle.

Materials:

- **Cefpiramide (sodium)** powder
- Selected aqueous vehicle (e.g., Phosphate Buffered Saline, cell culture medium)
- Vortex mixer
- Centrifuge
- HPLC system for quantification

Protocol:

- Prepare a series of vials containing a fixed volume of the aqueous vehicle.
- Add increasing amounts of **Cefpiramide (sodium)** powder to each vial.
- Vortex the vials for a set period (e.g., 30 minutes) to facilitate dissolution.
- Allow the vials to equilibrate at a controlled temperature for a specified time (e.g., 24 hours).
- Centrifuge the vials to pellet any undissolved solid.
- Carefully collect the supernatant and analyze the concentration of dissolved **Cefpiramide (sodium)** using a validated HPLC method.

- The solubility is the concentration of the saturated solution.

## Protocol for Stability Assessment of a Reconstituted Solution

Objective: To evaluate the stability of a **Cefpiramide (sodium)** solution over time under specific storage conditions.

Materials:

- Prepared **Cefpiramide (sodium)** solution in the desired vehicle
- Storage containers (e.g., amber vials)
- Environmental chamber or refrigerator set to the desired temperature
- HPLC system for quantification

Protocol:

- Prepare a bulk solution of **Cefpiramide (sodium)** at the desired concentration.
- Aliquot the solution into multiple storage containers.
- Store the containers under the desired conditions (e.g., 4°C, 25°C, protected from light).
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from one of the containers.
- Analyze the sample using a stability-indicating HPLC method to determine the concentration of **Cefpiramide (sodium)** remaining.
- Calculate the percentage of the initial concentration remaining at each time point. A loss of more than 10% is generally considered significant degradation.

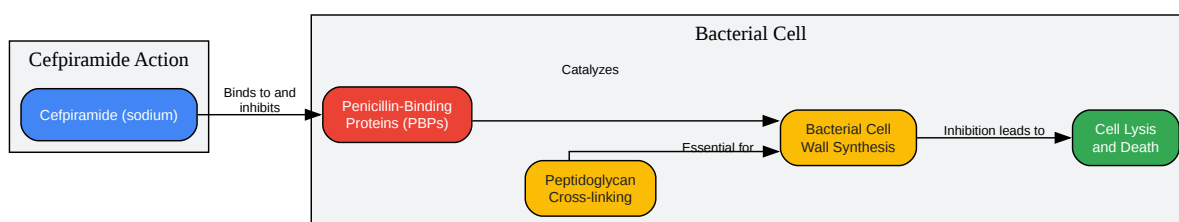
## Compatibility

While specific compatibility data for **Cefpiramide (sodium)** with other intravenous drugs is limited, studies on the structurally similar fourth-generation cephalosporin, cefpirome sulfate, show compatibility with several commonly used intensive care drugs when diluted in 0.9% sodium chloride injection, 5% dextrose injection, and lactated Ringer's injection for at least eight hours at 23°C.[8] However, amphotericin B was found to be unstable in the presence of cefpirome sulfate.[8] It is crucial to avoid mixing **Cefpiramide (sodium)** with other drugs in the same infusion container unless compatibility has been definitively established.

## Mechanism of Action and Experimental Workflow Diagrams

### Mechanism of Action of Cefpiramide

Cefpiramide, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4] The inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis.

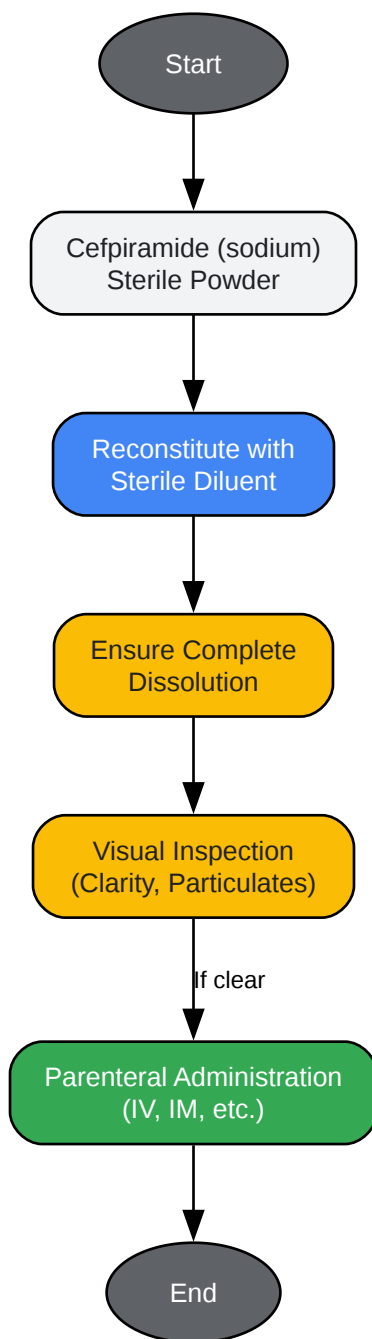


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Cefpiramide's mechanism of action.

## Experimental Workflow for Parenteral Formulation Preparation and Administration

The following diagram outlines a typical workflow for the preparation and administration of a **Cefpiramide (sodium)** parenteral formulation in a research setting.

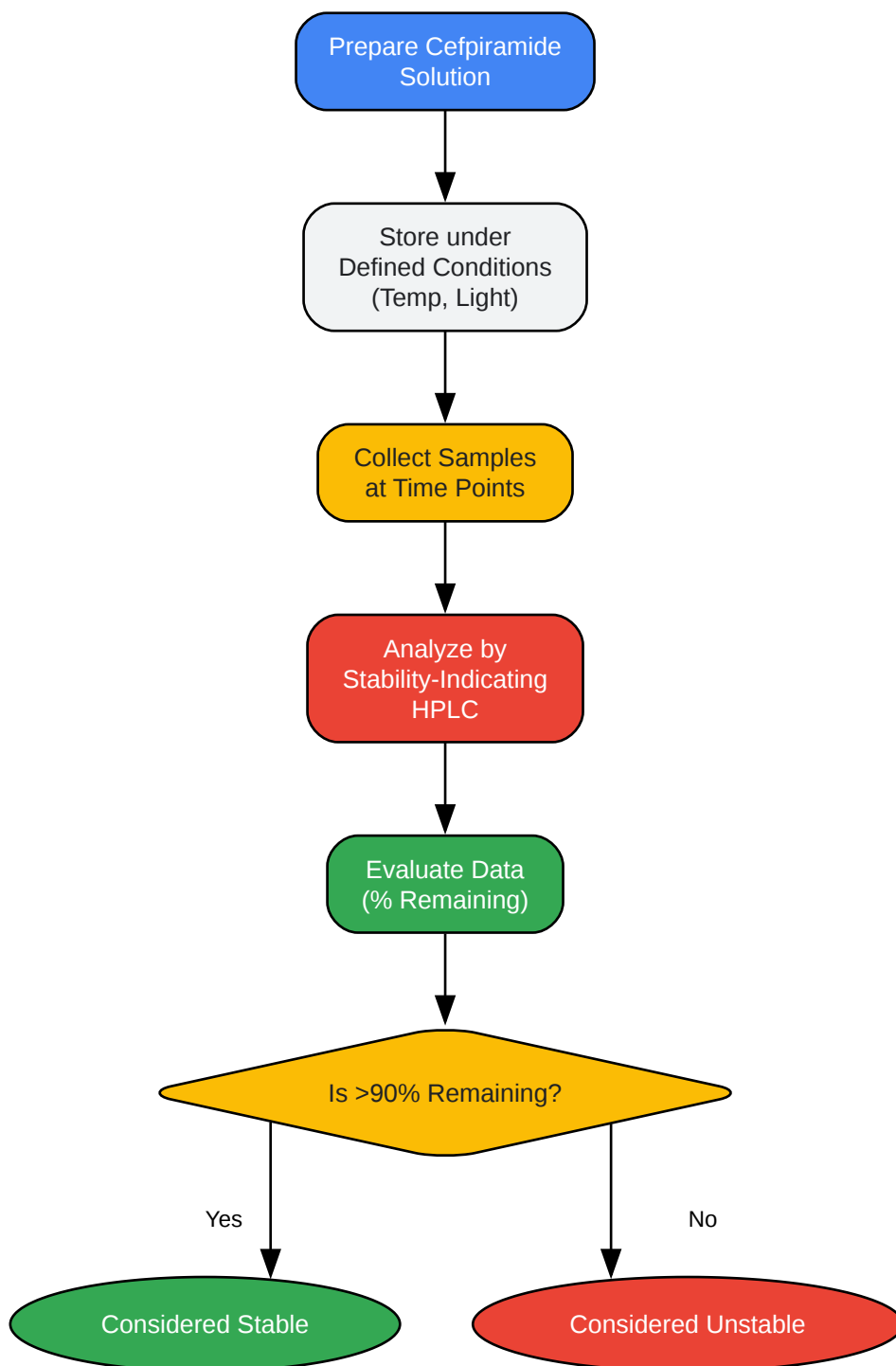


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Workflow for preparing a Cefpiramide formulation.

## Logical Workflow for Stability Assessment

This diagram illustrates the decision-making process and steps involved in assessing the stability of a prepared **Cefpiramide (sodium)** solution.



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Workflow for assessing Cefpiramide solution stability.



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